molecular formula C11H8F3NO B1630134 4-Methoxy-6-(trifluoromethyl)quinoline CAS No. 262588-43-2

4-Methoxy-6-(trifluoromethyl)quinoline

Cat. No. B1630134
CAS RN: 262588-43-2
M. Wt: 227.18 g/mol
InChI Key: RHIZHCSFONKDHG-UHFFFAOYSA-N
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Description

4-Methoxy-6-(trifluoromethyl)quinoline, also known as MTFQ, is a chemical compound that has gained attention in scientific research due to its unique properties. MTFQ belongs to the quinoline family and is a derivative of 4-methoxyquinoline. It is a crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Optical and Morphological Studies

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including compounds related to 4-Methoxy-6-(trifluoromethyl)quinoline, have been synthesized and extensively studied for their optical properties. These compounds exhibit unique solvatochromism, fluorescence in solid and AIE states, and low quantum yields due to intramolecular charge transfer. The presence of electron-withdrawing and electron-donating groups contributes to these properties, making them suitable for applications in material science, particularly in the development of fluorescent materials and sensors. The formation of nano-aggregates and distinct morphological features like ice flakes and microcrystalline clusters further highlight their potential in nanotechnology and materials engineering (Rajalakshmi & Palanisami, 2020).

Corrosion Inhibition

Quinoline derivatives, including those related to 4-Methoxy-6-(trifluoromethyl)quinoline, have been identified as effective anticorrosive agents for metals. Their ability to form stable chelating complexes with metal surfaces through coordination bonding makes them valuable in protecting metals from corrosion. This application is particularly relevant in industries where metal longevity and integrity are crucial. The high electron density and presence of polar substituents in these compounds facilitate their adsorption on metal surfaces, providing a protective barrier against corrosive elements (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)11(12,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIZHCSFONKDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625779
Record name 4-Methoxy-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-(trifluoromethyl)quinoline

CAS RN

262588-43-2
Record name 4-Methoxy-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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